molecular formula C9H16ClNO2 B2696169 2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride CAS No. 2411223-69-1

2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride

Cat. No. B2696169
CAS RN: 2411223-69-1
M. Wt: 205.68
InChI Key: HHGUMPXQWKCKLS-UHFFFAOYSA-N
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Description

2-Aminospiro[3.4]octane-2-carboxylic acid is a chemical compound with the CAS Number: 1706443-01-7 . It has a molecular weight of 169.22 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-aminospiro[3.4]octane-2-carboxylic acid . The InChI code for this compound is 1S/C9H15NO2/c10-9(7(11)12)5-8(6-9)3-1-2-4-8/h1-6,10H2,(H,11,12) . This indicates that the compound contains a total of 28 bonds, including 13 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 five-membered ring, 1 carboxylic acid (aliphatic), and 1 primary amine .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It is stored in a refrigerator .

Scientific Research Applications

Conformationally Restricted Glutamic Acid Analogues

The synthesis and study of stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, starting from 3-oxocyclobutanecarboxylic acid, have led to analogues of glutamic acid. These compounds mimic glutamate in various restricted conformations, potentially useful for mechanistic studies or in searching for biologically active compounds (Chernykh et al., 2014).

Branched Tetrahydrofurane δ-Sugar Amino Acid

A novel δ-sugar amino acid, derived from catalytic pyrolysis of cellulose, exhibits potential in the creation of new peptidomimetics with conformationally restricted structures. This research suggests applications in developing molecules that mimic dipeptide glycine-alanine, providing a base for further exploration in medicinal chemistry and drug design (Defant et al., 2011).

C(sp3)–H Bond Oxygenation

Study on manganese-catalyzed C(sp3)–H functionalization via radical and cationic intermediates expands the toolbox of aliphatic C–H bond oxygenations. This work underlines the capacity to direct chemoselectivity in C–H oxidation reactions, a critical aspect for the development of synthetically useful C–H functionalization procedures (Galeotti et al., 2022).

Cycloaddition Reaction and β-Lactam Synthesis

The study on cycloaddition reaction of Schiff bases with ketenes shows the potential for synthesizing spiro compounds that bridge the β-lactam and 1,3-dioxolan-4-one. This research highlights the versatility of 2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride analogues in synthetic organic chemistry, particularly in the creation of novel β-lactam antibiotics (Tsuno et al., 2006).

Conformationally Rigid Spiro-Linked Amino Acids

The synthesis of conformationally rigid analogues of glutamic acid and lysine from 3-methylidenecyclobutanecarbonitrile presents a new avenue for the development of peptide and protein research. These analogues could provide insights into the structural requirements for receptor activation and enzymatic activity, aiding in the design of more effective biologically active compounds (Yashin et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

2-aminospiro[3.4]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-9(7(11)12)5-8(6-9)3-1-2-4-8;/h1-6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFCJOSRSOQTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C2)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride

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